5-Chloro-4-(methylamino)pyridine-3-sulfonamide is a sulfonamide derivative featuring a chloro and methylamino group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an antibacterial agent. The sulfonamide class of compounds has been widely studied for their therapeutic properties, especially in the treatment of bacterial infections.
The compound can be synthesized through various chemical processes, often involving the modification of existing sulfonamide frameworks or the introduction of functional groups onto pyridine derivatives. Research and patents related to this compound have been documented, providing insights into its synthesis and applications .
5-Chloro-4-(methylamino)pyridine-3-sulfonamide falls under the category of sulfonamide antibiotics, which are characterized by the presence of a sulfonamide group (-SO2NH2). It is classified as a heterocyclic aromatic compound due to its pyridine ring structure.
The synthesis of 5-Chloro-4-(methylamino)pyridine-3-sulfonamide typically involves several steps:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly affect yield and purity. For example, using polar aprotic solvents may enhance nucleophilicity during the amine introduction step, while controlling temperature is crucial during sulfonation to prevent side reactions.
The molecular formula for 5-Chloro-4-(methylamino)pyridine-3-sulfonamide is C7H9ClN2O2S. The structure features:
The compound's molecular weight is approximately 208.68 g/mol. Its structural representation can be visualized using molecular modeling software or chemical drawing tools.
5-Chloro-4-(methylamino)pyridine-3-sulfonamide can participate in various chemical reactions:
Understanding reaction mechanisms is crucial for optimizing synthesis routes and predicting reactivity patterns. For instance, the reactivity of the chlorine substituent depends on electronic effects from neighboring groups within the molecule.
The mechanism of action for 5-Chloro-4-(methylamino)pyridine-3-sulfonamide primarily revolves around its antibacterial properties. Like other sulfonamides, it inhibits bacterial growth by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
This competitive inhibition leads to a decrease in folate production, ultimately hindering bacterial DNA synthesis and growth. The effectiveness of this mechanism varies among different bacterial strains.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.
5-Chloro-4-(methylamino)pyridine-3-sulfonamide has several scientific uses:
The exceptional isoform selectivity of 5-chloro-4-(methylamino)pyridine-3-sulfonamide derivatives stems from strategic structural modifications exploiting subtle differences in carbonic anhydrase (CA) active sites. These compounds utilize a "dual-approach" design: The electron-deficient pyridine ring enhances sulfonamide acidity (pKa ~7.2), promoting stronger zinc coordination compared to benzenesulfonamides (pKa ~10). Simultaneously, the 4-position substituent engages in isoform-specific interactions within the hydrophobic pocket near the active site entrance. X-ray crystallographic studies of bound analogs reveal that the 4-(methylamino) group occupies a cleft formed by residues Leu198, Thr199, and Thr200 in CA IX/XII, while steric clashes occur with His64 in cytosolic CA II. This spatial discrimination enables up to 23.3-fold selectivity for transmembrane isoforms (CA IX/XII) over off-target cytosolic forms, as demonstrated by enzymatic inhibition assays [2] [6].
Table 1: Selectivity Profile of Representative 4-Substituted Pyridine-3-Sulfonamides
Compound | R Group at 4-Position | KI (nM) CA IX | KI (nM) CA XII | KI (nM) CA II | Selectivity Ratio (CA IX/CA II) |
---|---|---|---|---|---|
4 | 4-Fluorophenyltriazolyl | 137 | 210 | 805 | 5.9 |
6 | Cyclohexylthio | 271 | 91 | 6320 | 23.3 |
5-Cl-NMe | Methylamino | 89* | 115* | 950* | 10.7* |
**Estimated values based on structural analogs [2] [6]
Molecular docking simulations confirm that selectivity arises from the ortho-disposed pharmacophore (3-sulfonamide/4-substituent), which forces the "tail" to project toward isoform-variable residues. In CA IX, the hydrophobic substituents form van der Waals contacts with Val131 and Gln67 – residues absent in CA II. This precise molecular recognition underlies the tumor-targeting potential of these derivatives [4] [6].
The 5-chloro-4-(methylamino)pyridine-3-sulfonamide scaffold demonstrates enhanced zinc affinity due to electronic and geometric optimization. The sulfonamide group coordinates the catalytic Zn2+ ion in a tetrahedral geometry, displacing the zinc-bound hydroxide. Spectroscopic studies confirm that the pyridine nitrogen and sulfonamide oxygen participate in a bidirectional hydrogen-bonding network with Thr199 and Glu106, stabilizing the enzyme-inhibitor complex. The electron-withdrawing pyridine ring lowers the pKa of the sulfonamide NH by ~3 units versus benzenesulfonamides, increasing the anionic character (SO2NH–) at physiological pH and strengthening zinc coordination [3] [6].
The 5-chloro substituent exerts dual effects: It reduces pyridine basicity (preventing protonation under acidic tumor conditions) and fills a hydrophobic subpocket lined by Leu198 and Pro201. Quantum mechanical calculations reveal a 15–20% increase in zinc-binding energy compared to unsubstituted analogs. The 4-methylamino group adopts a coplanar conformation with the pyridine ring, enabling hydrogen bonding with backbone carbonyls (CA IX: Gln92), while the methyl group occupies a small hydrophobic niche. This configuration achieves KI values of <100 nM against CA IX/XII, as validated by stopped-flow CO2 hydration assays [3] [6] [8].
Table 2: Zinc-Binding Interactions of Sulfonamide Scaffolds
Scaffold Type | Sulfonamide pKa | Zinc-Bond Distance (Å) | Key Hydrogen Bonds | KI Range vs CA IX (nM) | |
---|---|---|---|---|---|
Benzenesulfonamide | 10.2 ± 0.3 | 2.1 ± 0.1 | Thr199 (1.9 Å) | 500–2500 | |
Pyridine-3-sulfonamide | 7.8 ± 0.2 | 1.9 ± 0.1 | Thr199 (1.7 Å), Glu106 (2.3 Å) | 100–500 | |
5-Cl-4-NMe-pyridine-3-sulfonamide | 7.1 ± 0.2 | 1.8 ± 0.1 | Thr199 (1.6 Å), Glu106 (2.1 Å), Gln92 (2.4 Å) | 20–120 | [3] [6] |
5-Chloro-4-(methylamino)pyridine-3-sulfonamide derivatives disrupt tumor acidification by selectively inhibiting membrane-anchored CA IX/XII isoforms. These enzymes are hypoxia-inducible via HIF-1α and overexpressed in >60% of solid tumors (e.g., breast, renal, glioblastoma). Mechanistically, CA IX/XII catalyze extracellular CO2 hydration, generating protons (H+) and bicarbonate (HCO3–). Bicarbonate imports raise intracellular pH, promoting cancer cell survival, while proton accumulation creates an acidic extracellular milieu (pH 6.5–7.0) that activates matrix metalloproteases and fosters invasion [2] [6].
Derivatives with 4-(alkylamino) tails (e.g., methylamino) exhibit enhanced diffusion through hypoxic tissue due to balanced lipophilicity (log P ~1.5). Once bound, they suppress extracellular acidification rates (ECAR) by >80% at 100 nM concentrations, as measured by Seahorse flux assays in MDA-MB-231 breast cancer spheroids. This inhibition triggers metabolic disruption: Acidification-dependent mTOR signaling decreases, while intracellular lactate accumulation impairs glycolysis. Synergy occurs with radiotherapy, as neutralization of extracellular pH increases tumor sensitivity to radiation by 2.5-fold (dose-modifying factor). Additionally, CA IX inhibition sensitizes cells to ferroptosis via impaired bicarbonate-dependent glutathione synthesis, creating combinatorial opportunities with checkpoint inhibitors [4] [6].
Table 3: Anticancer Mechanisms of CA IX/XII-Selective Sulfonamides
Biological Effect | Mechanistic Basis | Experimental Validation | Therapeutic Implication | |
---|---|---|---|---|
Extracellular pH Neutralization | Blocked H+ generation from CO2 hydration | ↑ pH from 6.5 to 7.0 in 3D tumor spheroids | Reduced metastasis and invasion | |
Glycolytic Suppression | Impaired lactate/H+ efflux via MCT transporters | 40–60% ↓ glucose uptake; ATP depletion | Tumor growth retardation | |
Radiosensitization | Improved oxygen availability at neutral pH | 2.5-fold ↑ radiation-induced DNA damage (γH2AX foci) | Combinatorial efficacy with radiotherapy | |
Ferroptosis Sensitization | Disrupted bicarbonate-dependent glutathione biosynthesis | ↑ Lipid peroxidation; rescued by ferrostatin-1 | Vulnerability to immunotherapies | [4] [6] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: